molecular formula C6H3ClFI B1301177 4-Chloro-3-fluoroiodobenzene CAS No. 202982-67-0

4-Chloro-3-fluoroiodobenzene

Cat. No. B1301177
M. Wt: 256.44 g/mol
InChI Key: VNMRRTIDEYNZOV-UHFFFAOYSA-N
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Patent
US09346786B2

Procedure details

To a mixture of 4-chloro-3-fluoroiodobenzene (74.27 g, 284 mmol) and cesium carbonate (185.0 g, 568 mmol) in tetrahydrofuran (730 mL) was added under an argon atmosphere cuprous iodide (2.16 g, 11.4 mmol) and bis(triphenylphosphine)palladium (II) chloride (3.98 g, 5.7 mmol). Ethyl propiolate (57.0 g, 575 mmol) was added dropwise over a period of 20 min. The resulting dark brown suspension was stirred for 38 h at 35° C., then filtrated over Hyflo® and the residue was washed with tetrahydrofuran (285 ml). The filtrate was evaporated and purification of the residue by chromatography (SiO2, heptane: ethyl acetate=90:10) afforded the title compound (57.1 g, 89%) as a yellow liquid. MS m/e: 226.0 [M]+.
Quantity
74.27 g
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
730 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
3.98 g
Type
catalyst
Reaction Step Two
Quantity
57 g
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][C:3]=1[F:9].C(=O)([O-])[O-].[Cs+].[Cs+].[C:16]([O:20][CH2:21][CH3:22])(=[O:19])[C:17]#[CH:18]>O1CCCC1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[CH2:21]([O:20][C:16](=[O:19])[C:17]#[C:18][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([F:9])[CH:4]=1)[CH3:22] |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
74.27 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)F
Name
Quantity
185 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
730 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
cuprous iodide
Quantity
2.16 g
Type
reactant
Smiles
Name
Quantity
3.98 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Step Three
Name
Quantity
57 g
Type
reactant
Smiles
C(C#C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The resulting dark brown suspension was stirred for 38 h at 35° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtrated over Hyflo®
WASH
Type
WASH
Details
the residue was washed with tetrahydrofuran (285 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
purification of the residue by chromatography (SiO2, heptane: ethyl acetate=90:10)

Outcomes

Product
Details
Reaction Time
38 h
Name
Type
product
Smiles
C(C)OC(C#CC1=CC(=C(C=C1)Cl)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 57.1 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.